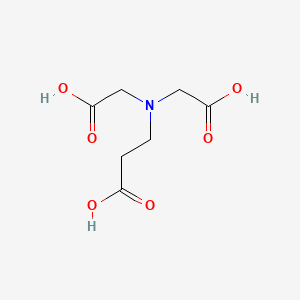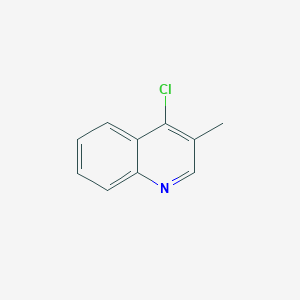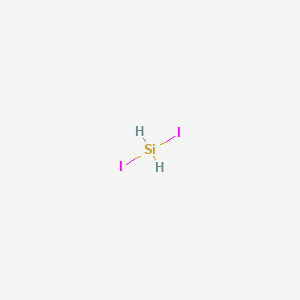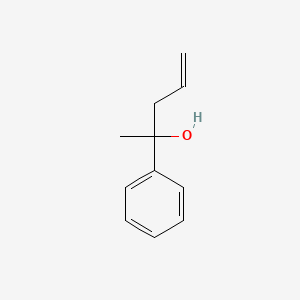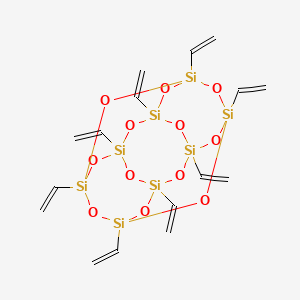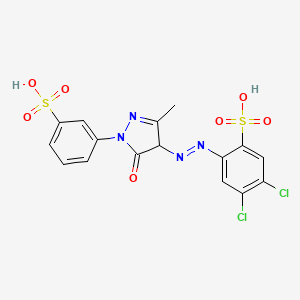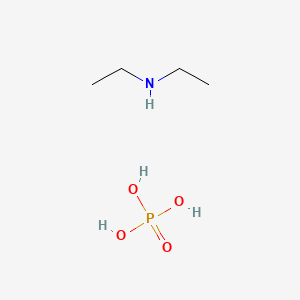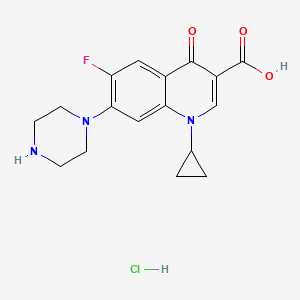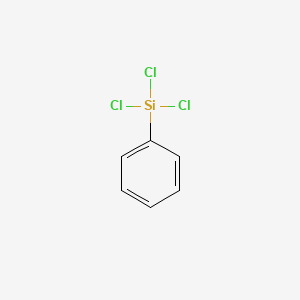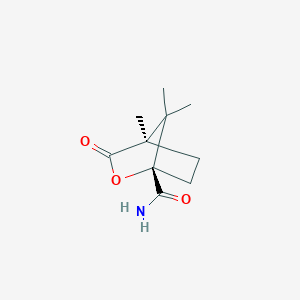
(1S)-(-)-Camphanic acid amide
説明
“(1S)-(-)-Camphanic acid amide” is a type of amide . Amides are a class of nitrogen-containing compounds related to ammonia and amines . They are formed by replacing the hydroxyl group (OH) of an acid by an amino group (NR2, in which R may represent a hydrogen atom or an organic combining group such as methyl, CH3) .
Synthesis Analysis
Amides are usually prepared by the reaction of an amine with an acid chloride . Ammonia, monosubstituted amines, and disubstituted amines all undergo this reaction . Another method is the direct amidation of esters with amines .
Molecular Structure Analysis
Amides have a general structure in which a nitrogen atom is bonded to a carbonyl carbon atom . The amide functional group is planar - the carbon, oxygen, nitrogen, and the first atom of each of the R groups on carbon and nitrogen lie in the same plane .
Physical And Chemical Properties Analysis
Amides generally have high boiling points and melting points . These characteristics and their solubility in water result from the polar nature of the amide group and hydrogen bonding . The lower members of the series are soluble in water, with borderline solubility occurring in those that have five or six carbon atoms .
科学的研究の応用
- Amides are extremely important in the pharmaceutical industry . It is estimated that amide preparation is the most common chemical reaction employed in this field .
- Approximately a quarter of all marketed drugs (and two-thirds of all drug candidates) contain at least one amide bond .
- The interaction of amides with biological targets (particularly with respect to N–H pKa and hydrogen bonding) is a key aspect of drug discovery .
- Amides are synthetically versatile, capable of taking part in a wide range of different transformations, especially when subjected to electrochemical conditions .
- The current resurgence of electrosynthesis has led to new and more sustainable syntheses of (and using) amides .
- The amide motif is the critical bond that forms the backbone of peptides, proteins, and a wealth of other biomolecules .
- The synthesis of amides is extremely important given the ubiquitous presence of this motif in biological systems .
- Amides can also play a role in electrosynthesis .
- They can act as ligating directing groups to assist in metal-catalysed C–H activation reactions .
Pharmaceutical Industry
Synthetic Chemistry
Biological Systems
Electrosynthesis
Coordination Complexes
- Fine Chemicals
- “(1S)-(-)-Camphanic acid amide” is listed as a fine chemical . Fine chemicals are pure, single chemical substances that are commercially produced with chemical reactions for highly specific applications .
- They are often used as starting materials or intermediates in the production of other chemicals or pharmaceuticals .
- Fine Chemicals
- “(1S)-(-)-Camphanic acid amide” is listed as a fine chemical . Fine chemicals are pure, single chemical substances that are commercially produced with chemical reactions for highly specific applications .
- They are often used as starting materials or intermediates in the production of other chemicals or pharmaceuticals .
特性
IUPAC Name |
(1S,4R)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-8(2)9(3)4-5-10(8,6(11)12)14-7(9)13/h4-5H2,1-3H3,(H2,11,12)/t9-,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBVNYFRWPFCGSF-VHSXEESVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(OC2=O)C(=O)N)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@](C1(C)C)(OC2=O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-(-)-Camphanic acid amide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



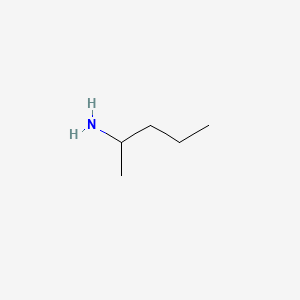
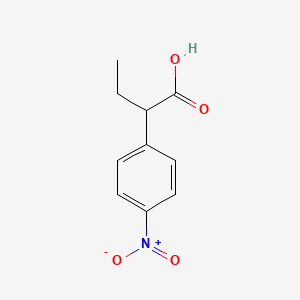
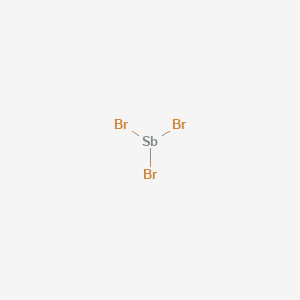
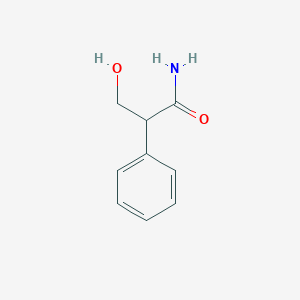
![2-(1-Hydroxy-1-methylethyl)-4-methoxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B1630492.png)
